

# A blinded, controlled study to validate the therapeutic potential of EDP-305

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: EDP-305

Cat. No.: B11930703

[Get Quote](#)

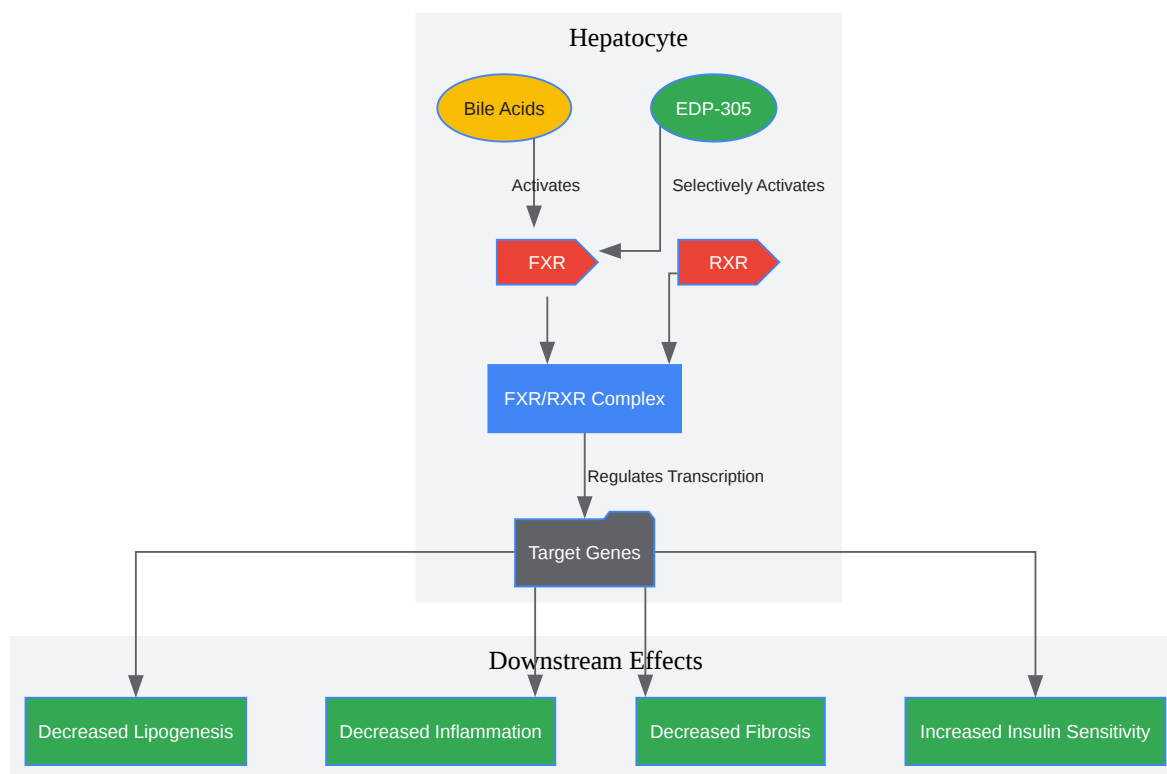
## EDP-305: A Comparative Analysis of a Novel FXR Agonist for Liver Diseases

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist **EDP-305** with other therapeutic alternatives for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). The information is compiled from preclinical and clinical studies to support an objective evaluation of its therapeutic potential.

## Mechanism of Action: A Selective Approach

**EDP-305** is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR plays a significant role in reducing inflammation and fibrosis in the liver. **EDP-305** is a non-bile acid steroidal and non-steroidal hybrid that has been designed for increased binding affinity to the FXR receptor. A key differentiator from other FXR agonists like obeticholic acid (OCA) is its minimal activity against the TGR5 receptor, a G-protein coupled receptor that is also activated by bile acids. This selectivity may contribute to a different side-effect profile.



[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of **EDP-305** via FXR activation.

## Preclinical Efficacy: Head-to-Head with Obeticholic Acid

In vitro and in vivo preclinical studies have demonstrated the potency and efficacy of **EDP-305**, often in direct comparison with obeticholic acid (OCA).

## In Vitro Potency and Selectivity

Parameter	EDP-305	Obeticholic Acid (OCA)	Reference
FXR EC50 (HEK cells)	8 nM	130 nM	
TGR5 Activity	Minimal	Active	
Nuclear Receptor Selectivity	Selective for FXR	-	

## In Vivo Gene Regulation in Mice

Gene	EDP-305 Effect	OCA Effect	Reference
SHP (Small Heterodimer Partner)	5-fold increase at 12 nM	Minimal induction at 12 nM	
BSEP (Bile Salt Export Pump)	18-fold increase at 12 nM	Minimal induction at 12 nM	
CYP7A1 (Cholesterol 7 $\alpha$ -hydroxylase)	Reduced to ~5%	Reduced to ~40%	
FGF15 (Fibroblast Growth Factor 15)	Dose-dependent increase	-	

## Clinical Trial Data: Evaluating Efficacy and Safety

**EDP-305** has been evaluated in Phase 1 and Phase 2 clinical trials for both NASH and PBC.

### Phase 2 ARGON-1 Study in NASH (12 Weeks)

This double-blind, placebo-controlled study randomized patients with fibrotic NASH to receive **EDP-305** or a placebo.

Endpoint	EDP-305 (2.5 mg)	EDP-305 (1 mg)	Placebo	Reference
Mean Change in ALT (U/L)	-27.9	-21.7	-15.4	
Absolute Liver Fat Reduction (MRI-PDFF)	-7.1%	-3.3%	-2.4%	
Pruritus Incidence	50.9%	9.1%	4.2%	
Discontinuation due to Pruritus	20.8%	1.8%	0%	

## Phase 2 INTREPID Study in PBC (12 Weeks)

This randomized, double-blind, placebo-controlled study evaluated **EDP-305** in patients with PBC.

Endpoint	EDP-305 (2.5 mg)	EDP-305 (1 mg)	Placebo	Reference
ALP Response Rate (ITT analysis)	46%	45%	11%	
Absolute Change in ALP from Baseline	Statistically Significant	Statistically Significant	-	
Severe Pruritus	5 patients	-	-	
Discontinuation due to Pruritus	18%	3%	-	

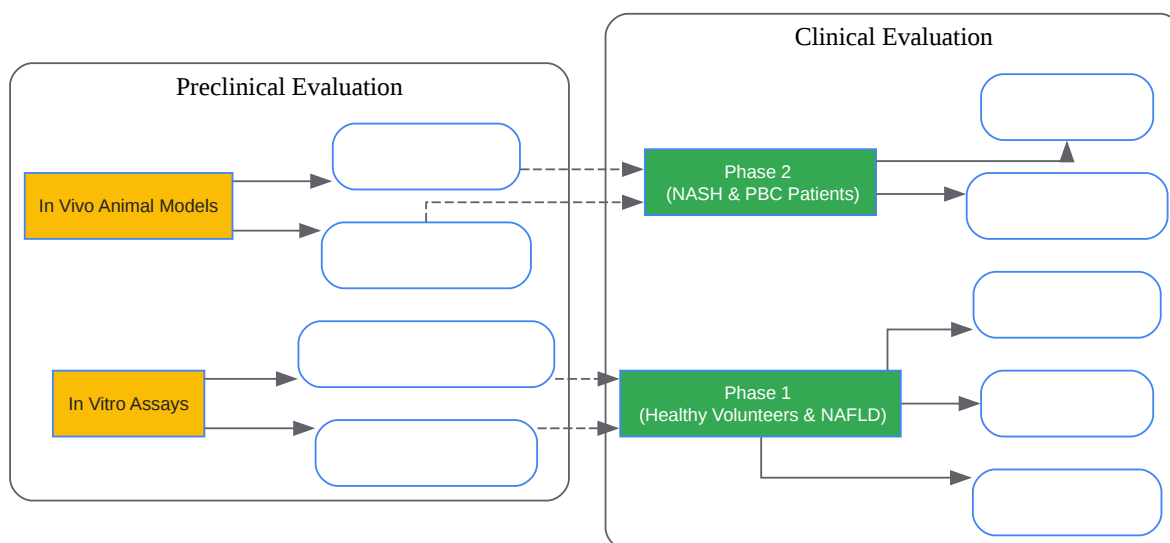
## Experimental Protocols

### In Vitro FXR Reporter Assay

- Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293T cells.
- Method: A chimeric FXR reporter assay and a full-length FXR luciferase reporter assay were used. Cells were transfected with the respective constructs. After 22 hours of treatment with **EDP-305**, OCA, or chenodeoxycholic acid (CDCA), the luciferase signal was measured to determine potency (EC50) and efficacy.

## In Vivo Murine Models of NASH

- Models: Streptozotocin-high fat diet (STAM™) model and a dietary induced NASH (DIN) model (high fat, cholesterol, and fructose).
- Treatment: Mice were administered **EDP-305** or OCA via oral gavage for a specified duration.
- Endpoints: Evaluation of liver injury, progression of NASH, liver steatosis, and hepatocyte ballooning through serum chemistry and histology. The non-alcoholic fatty liver disease (NAFLD) activity score (NAS) was also assessed.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **EDP-305** development.

## Phase 2 Clinical Trial Design (ARGON-1 for NASH)

- Design: A double-blind, placebo-controlled, randomized study.
- Participants: Patients with fibrotic NASH (without cirrhosis), diagnosed by historical biopsy or phenotypically.
- Intervention: Patients were randomized to receive **EDP-305** (1 mg or 2.5 mg) or a placebo once daily for 12 weeks.
- Primary Endpoint: Mean change in alanine aminotransferase (ALT) from baseline to week 12.
- Key Secondary Endpoint: Mean change in liver fat content from baseline to week 12, measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

## Comparison with Other FXR Agonists

While direct, blinded, controlled head-to-head clinical trials with other FXR agonists are limited, comparisons can be drawn from their respective clinical trial data.

Feature	EDP-305	Obeticholic Acid (OCA)	Other Investigational FXR Agonists (e.g., Tropifexor, Cilofexor)
Mechanism	Selective FXR Agonist	FXR Agonist	FXR Agonists
NASH Efficacy	Reduction in ALT and liver fat.	Improvement in fibrosis, but not NASH resolution in some studies.	Reductions in liver fat and ALT have been reported.
PBC Efficacy	Statistically significant reduction in ALP.	Approved for PBC, demonstrated reduction in ALP.	Data in PBC is less mature.
Key Side Effect	Dose-dependent pruritus.	Pruritus and increases in LDL cholesterol.	Pruritus has been a commonly reported side effect.
Lipid Profile	No apparent effect on lipids in the INTREPID study.	Associated with increases in LDL and decreases in HDL.	Effects on lipids vary.

## Summary and Future Directions

**EDP-305** has demonstrated potent and selective FXR agonism in preclinical models, with evidence of greater in vitro potency compared to OCA. Clinical data from Phase 2 studies in NASH and PBC have shown target engagement and efficacy in reducing markers of liver injury and fat content. However, pruritus remains a significant dose-limiting side effect. The favorable profile of **EDP-305** regarding lipid metabolism compared to OCA could be a clinical advantage. Further investigation in larger, longer-term studies is necessary to fully establish the therapeutic potential of **EDP-305** in the management of chronic liver diseases and to optimize its efficacy and tolerability profile. The development of combination therapies with other mechanisms of action is also a promising avenue for future research.

- To cite this document: BenchChem. [A blinded, controlled study to validate the therapeutic potential of EDP-305]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b11930703#a-blinded-controlled-study-to-validate-the-therapeutic-potential-of-edp-305>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)